Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate
Overview
Description
Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate is a chemical compound . It has a molecular formula of C11H17NaO6S and a molecular weight of 300.31 g/mol . This compound is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium hydrogensulfite in 2-methyltetrahydrofuran at 20℃ . The reaction is allowed to stir under hydrogen pressure at about 30C. The mixture is then cooled to 20C and filtered. The collidine is removed by washing the resulting mixture with acid, e.g., aqueous HC1. The organic layer is further washed with aqueous Na2C03 followed by addition of 98 Kg of 39%> aqueous NaHS03 (9 eq) at about 20C to convert 11 to crystalline 13 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.31 g/mol . Other specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
1. Structural Analysis and Polymeric Nature
A study by Díaz de Vivar, Baggio, and Baggio (2013) discusses a sodium complex with a structure related to sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate. This complex is polymeric and features an inner hydrophilic core of Na+ cations and polar groups, surrounded by hydrophobic layers of pendant methoxyphenyl groups. This structure could be relevant for understanding the material properties and potential applications of similar sodium complexes in scientific research (Díaz de Vivar et al., 2013).
2. Synthesis and Reaction Studies
Bertz, Rihs, and Woodward (1982) describe the synthesis of bicyclo[3.3.0]octane-3,7-dione starting from the sodium enolate of dimethyl 3-ketoglutarate, involving this compound. This synthesis approach and the resulting compounds might be crucial for developing new synthetic routes in organic chemistry (Bertz et al., 1982).
3. Cleavable Surfactants and Vesicle Formation
Jaeger et al. (1989) synthesized cleavable surfactants and vesicles related to this compound. The study's focus on the characterization of these compounds, including dynamic laser light scattering and dye entrapment studies, suggests potential applications in nanotechnology and material sciences (Jaeger et al., 1989).
4. Photorearranged Ester Derivatives
Mostafa et al. (1996) investigated compounds structurally related to this compound, specifically focusing on a multichromophoric bicyclo[2.2.2]octenone and its photorearranged ester derivative. These studies provide insight into photoreactions and could be relevant for applications in photochemistry and the development of photoresponsive materials (Mostafa et al., 1996).
5. Chemical Transformations in the Atmosphere
Kwong et al. (2018) studied the chemical transformations of methanesulfonic acid and sodium methanesulfonate, which are structurally related to this compound, through heterogeneous OH oxidation. This research could have implications for understanding atmospheric chemistry and the environmental behavior of similar compounds (Kwong et al., 2018).
Properties
IUPAC Name |
sodium;hydroxy-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6S.Na/c1-17-8(12)10-2-5-11(6-3-10,7-4-10)9(13)18(14,15)16;/h9,13H,2-7H2,1H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUZVSKPYKQBV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C(O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680672 | |
Record name | Sodium hydroxy[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308728-99-5 | |
Record name | Sodium hydroxy[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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